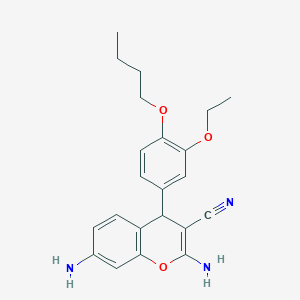![molecular formula C17H16N2O3 B254485 N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA is a derivative of benzoxazole and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide enhances the activity of GABA-A receptors by binding to a specific site on the receptor and increasing the affinity of the receptor for GABA. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the amplitude of GABA-evoked currents in neurons, indicating that it enhances the activity of GABA-A receptors. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating that it has an inhibitory effect on neuronal excitability. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have anticonvulsant and neuroprotective properties, indicating that it may be useful in the treatment of epilepsy and other neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a high affinity for GABA-A receptors, making it a useful tool for studying the activity of these receptors. However, one limitation of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it has not been extensively studied in vivo, which means that its effects on the central nervous system in living organisms are not well understood.
Future Directions
There are a number of potential future directions for research on N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide. One area of interest is the development of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the elucidation of the mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide at the molecular level, which could provide insights into the structure and function of GABA-A receptors. Additionally, further studies on the in vivo effects of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide could provide valuable information on its potential therapeutic applications.
Synthesis Methods
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is followed by the reaction of the resulting compound with N-methyl-3-bromopropionamide to yield N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide.
Scientific Research Applications
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and other neurological disorders. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to have anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of epilepsy and other neurodegenerative diseases.
properties
Product Name |
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-methyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
InChI Key |
WOCULTFUMQACRF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)

![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)


